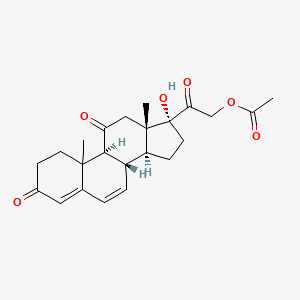

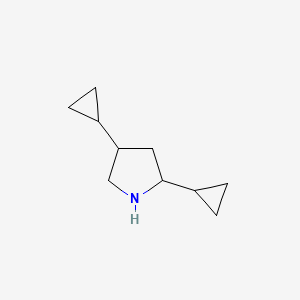

![molecular formula C28H26N2O5 B12315752 2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12315752.png)

2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3-ベンジル-4-(9H-フルオレン-9-イルメトキシカルボニル)-2-オキソピペラジン-1-イル]酢酸は、ベンジル基とフルオレニルメトキシカルボニル(Fmoc)基が置換されたピペラジン環を特徴とする複雑な有機化合物です。

準備方法

合成経路と反応条件

2-[3-ベンジル-4-(9H-フルオレン-9-イルメトキシカルボニル)-2-オキソピペラジン-1-イル]酢酸の合成は、一般的に複数のステップを伴います。一般的な方法の1つは、Fmoc基を使用したアミノ基の保護から始まります。次に、求核置換反応によってベンジル基が導入されます。

工業生産方法

この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、大規模生産に最適化されています。 これには、自動合成装置や高スループット精製技術の使用が含まれ、高収率と高純度が保証されます .

化学反応の分析

反応の種類

2-[3-ベンジル-4-(9H-フルオレン-9-イルメトキシカルボニル)-2-オキソピペラジン-1-イル]酢酸は、以下を含むさまざまな化学反応を起こすことができます。

酸化: ベンジル基は、ベンズアルデヒドまたは安息香酸を生成するために酸化されます。

還元: ピペラジン環のカルボニル基は、2級アミンを生成するために還元されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。

還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。

主要な生成物

酸化: ベンズアルデヒド、安息香酸。

還元: 2級アミン。

置換: 遊離アミン

科学的研究の応用

2-[3-ベンジル-4-(9H-フルオレン-9-イルメトキシカルボニル)-2-オキソピペラジン-1-イル]酢酸は、科学研究においていくつかの応用があります。

化学: 複雑な有機分子の合成の中間体として使用されます。

生物学: その構造的複雑さのために、酵素-基質相互作用の研究に使用されます。

医学: さまざまな治療的用途における潜在的な薬物候補として研究されています。

作用機序

2-[3-ベンジル-4-(9H-フルオレン-9-イルメトキシカルボニル)-2-オキソピペラジン-1-イル]酢酸の作用機序は、特定の分子標的との相互作用を伴います。Fmoc基は、ペプチド合成中にアミノ基を保護するために使用でき、他の部位での選択的な反応を可能にします。 ベンジル基は疎水性相互作用に関与することができ、ピペラジン環はさらなる官能化のための足場として機能することができます .

類似の化合物との比較

類似の化合物

Fmoc保護アミノ酸: これらの化合物もFmoc基を特徴とし、ペプチド合成に使用されます。

ベンジル保護化合物: 標的化合物中のベンジル基と同様に、これらは合成中の官能基を保護するために使用されます

独自性

2-[3-ベンジル-4-(9H-フルオレン-9-イルメトキシカルボニル)-2-オキソピペラジン-1-イル]酢酸は、ピペラジン足場へのFmoc基とベンジル基の組み合わせにより、ユニークです。 このユニークな構造により、さまざまな研究分野で多様な用途が可能になります .

類似化合物との比較

Similar Compounds

Fmoc-protected amino acids: These compounds also feature the Fmoc group and are used in peptide synthesis.

Benzyl-protected compounds: Similar to the benzyl group in the target compound, these are used for protecting functional groups during synthesis

Uniqueness

2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid is unique due to the combination of the Fmoc and benzyl groups on a piperazine scaffold. This unique structure allows for versatile applications in various fields of research .

特性

IUPAC Name |

2-[3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O5/c31-26(32)17-29-14-15-30(25(27(29)33)16-19-8-2-1-3-9-19)28(34)35-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHGDYQPEAZKDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1CC(=O)O)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

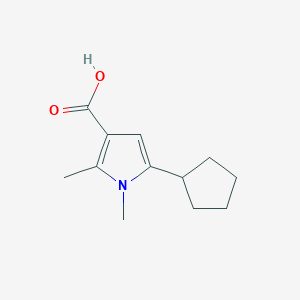

![rac-(1R,5S)-1-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12315672.png)

![3-[4-(Difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B12315706.png)

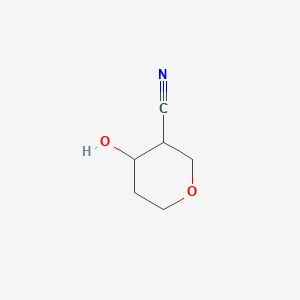

![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]benzonitrile](/img/structure/B12315714.png)

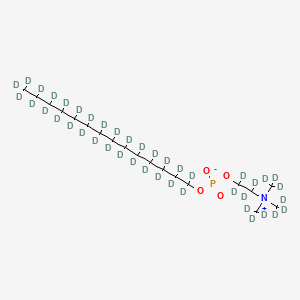

![3-[1-(2-carbamoylethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315740.png)

![2-{Imidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine hydrobromide](/img/structure/B12315747.png)

![3-[3-(1H-imidazol-1-yl)propoxy]-4-methoxybenzaldehyde](/img/structure/B12315758.png)